3-(4-Ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Description

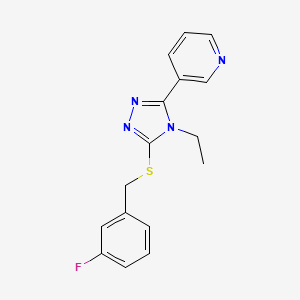

This compound features a pyridine ring linked to a 1,2,4-triazole core substituted with an ethyl group at position 4 and a thioether-bonded 3-fluorobenzyl group at position 3. Its molecular formula is C₁₆H₁₅FN₄S, with a molecular weight of 314.38 g/mol.

Properties

IUPAC Name |

3-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4S/c1-2-21-15(13-6-4-8-18-10-13)19-20-16(21)22-11-12-5-3-7-14(17)9-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHWZYNXMPBJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618416-12-9 | |

| Record name | 3-(4-ETHYL-5-((3-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or amine.

Scientific Research Applications

Medicinal Chemistry

-

Antifungal Activity :

- Compounds containing triazole rings are well-known for their antifungal properties. Research has shown that derivatives of triazoles can inhibit the growth of various fungal pathogens by interfering with ergosterol synthesis, a critical component of fungal cell membranes. Studies indicate that 3-(4-Ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibits promising antifungal activity against species such as Candida albicans and Aspergillus fumigatus .

- Anticancer Properties :

- Antimicrobial Activity :

Agricultural Applications

- Fungicides :

- Plant Growth Regulators :

Materials Science

- Polymer Chemistry :

- Coordination Chemistry :

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives, including this compound, and evaluated their antifungal activity against Candida albicans. The results indicated that the compound exhibited significant inhibitory effects compared to standard antifungal agents.

Case Study 2: Antimicrobial Properties

A comprehensive study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria. The findings demonstrated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which 3-(4-Ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

a. Ethyl vs. Phenyl Substitution

- Compound 5q (4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine): Substitution: Phenyl at position 4 of triazole. Properties: Melting point 146–148°C, molecular weight 360.42 g/mol (C₁₉H₁₄FN₄S).

b. Ethyl vs. Methyl Substitution

- 3-(5-((2-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (): Substitution: Methyl at position 3. Properties: Molecular weight 296.34 g/mol (C₁₅H₁₂FN₄S).

Substituent Variations on the Benzyl Group

a. Fluorine Position: Meta (3-F) vs. Para (4-F)

b. Electron-Withdrawing vs. Electron-Donating Groups

- 3-(5-((4-Nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine [31b] (): Substitution: 4-nitrobenzyl.

Functional Group Additions

a. Acetamide Derivatives: VUAA1

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

b. Alkynyl Extensions

- 3-(4-Cyclopropyl-5-((3,5-dinitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine ():

- Substitution: Octynyl and cyclopropyl groups.

- Properties: Increased hydrophobicity and steric complexity.

- Comparison: The alkynyl chain enhances lipid solubility, favoring interactions with hydrophobic targets like mycobacterial enzymes .

Biological Activity

3-(4-Ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex heterocyclic compound characterized by the presence of a triazole ring linked to a pyridine moiety through a thioether bond. Its molecular formula is and it has a molecular weight of approximately 393.5 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Antimicrobial Properties

Compounds containing 1,2,4-triazole and pyridine moieties are known for their antimicrobial properties. Research indicates that derivatives of triazole exhibit significant activity against various bacterial strains and fungi. For instance, triazole derivatives have been reported to possess antifungal properties, with some showing effectiveness against resistant strains of fungi .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound under discussion has been evaluated for its cytotoxic effects on several cancer cell lines. For example, it demonstrated notable inhibitory effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory activity. Triazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Molecular docking studies have shown promising results for anti-inflammatory activity, positioning this compound as a candidate for further investigation in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Contains a fluorobenzyl group and an ethyl substituent | Anticancer and antimicrobial | Fluorine substitution enhances lipophilicity |

| 4-(5-(2,4-Dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine | Dichlorobenzene instead of fluorobenzene | Antifungal properties | Different halogen substitution affects activity |

| 4-(5-(undecylthio)-4H-1,2,4-triazol-3-yl)pyridine | Long undecyl chain | Antimicrobial activity | Aliphatic chain enhances lipophilicity |

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various triazole derivatives including the compound on different cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM against MCF7 cells, showcasing its potential as an anticancer agent .

- Molecular Docking Studies : Docking studies performed against COX enzymes revealed that the compound binds effectively to the active site, suggesting a mechanism for its anti-inflammatory action. The binding affinity was comparable to known inhibitors in this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.